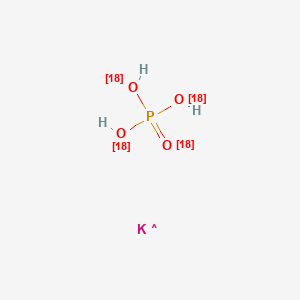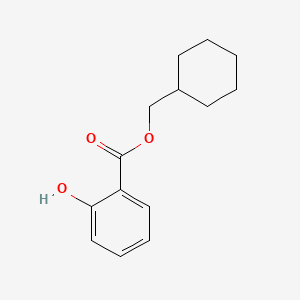
Cyclohexylmethyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylmethyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with cyclohexylmethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylmethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and cyclohexylmethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Substitution: The aromatic ring of 2-hydroxybenzoate can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and cyclohexylmethanol.
Oxidation: Cyclohexyl ketones or carboxylic acids.
Substitution: Various substituted 2-hydroxybenzoates.
Applications De Recherche Scientifique
Cyclohexylmethyl 2-hydroxybenzoate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Cosmetics: The compound is utilized in formulations for skincare products due to its potential anti-inflammatory and soothing properties.
Industrial Processes: It serves as a precursor for the synthesis of other chemical compounds and materials used in industrial applications.
Mécanisme D'action
The mechanism of action of cyclohexylmethyl 2-hydroxybenzoate involves its interaction with biological targets, particularly enzymes and receptors. The compound’s ester bond can be hydrolyzed by esterases, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular pathways involved include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Cyclohexylmethyl 2-hydroxybenzoate can be compared with other esters of 2-hydroxybenzoic acid, such as:
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Used in flavorings and fragrances.
Propyl 2-hydroxybenzoate: Utilized as a preservative in food and cosmetics.
Propriétés
Numéro CAS |
101853-43-4 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
cyclohexylmethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H18O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
Clé InChI |
WDBGVOWQHSUFLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


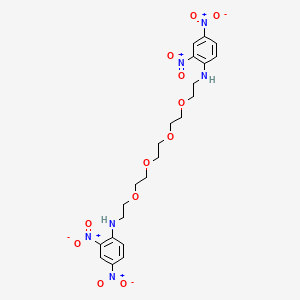
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
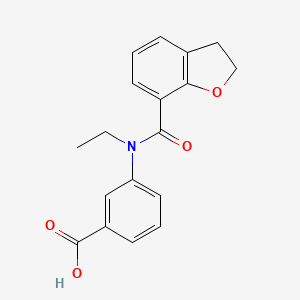
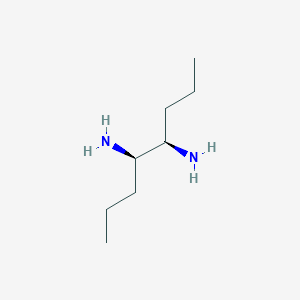
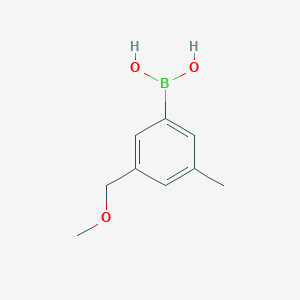
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
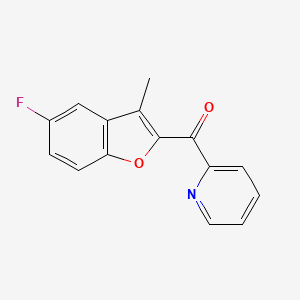

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)


![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
